molecular formula C16H12ClN3OS2 B2564177 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 394234-79-8

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2564177
CAS No.: 394234-79-8
M. Wt: 361.86
InChI Key: LITFQPSEOOHBDE-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a synthetic small molecule recognized for its potent and selective inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways , making it a prominent therapeutic target for the treatment of type 2 diabetes and obesity. This compound functions as a competitive inhibitor, binding to the active site of the PTP1B enzyme and preventing it from dephosphorylating the insulin receptor, thereby potentiating insulin signaling. Research utilizing this thiadiazol-acetamide hybrid has demonstrated its ability to enhance insulin sensitivity and improve glucose uptake in cellular models, positioning it as a valuable chemical probe for investigating insulin resistance mechanisms. Further studies highlight its potential in mitigating metabolic disorders and its role in validating PTP1B as a target for anticancer drug discovery, due to its involvement in regulating signaling pathways that control cell growth and survival. The compound's distinct 1,3,4-thiadiazole core, substituted with a 2-chlorophenyl group, is a critical pharmacophore contributing to its high affinity and selectivity for PTP1B over other phosphatases. Researchers employ this acetamide derivative in preclinical studies to elucidate the complex pathophysiology of metabolic diseases and to support the development of novel antidiabetic and anti-obesity agents.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS2/c17-13-9-5-4-8-12(13)15-19-20-16(23-15)18-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITFQPSEOOHBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues with Variations in Substituents

The following table compares structural analogues with modifications to the thiadiazole ring or acetamide side chain:

Compound Name Substituents on Thiadiazole (Position 5) Acetamide Side Chain Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 2-Chlorophenyl Phenylsulfanyl N/A N/A Hypothesized anticancer/antimicrobial
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 2-Chlorophenyl Mercapto (-SH) 212–216 82 Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) 4-Chlorobenzylthio Phenoxy with isopropyl group 138–140 82 Antimicrobial
N-(2,4-dimethylphenyl)-2-{5-[(4-chlorophenyl)methylthio]thiadiazol-2-ylthio}acetamide 4-Chlorobenzylthio 2,4-Dimethylphenyl N/A N/A Not reported
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Benzylthio 2-(Trifluoromethyl)phenyl N/A N/A Not reported

Key Observations :

  • Mercapto vs. Sulfanyl Groups : Compound 3d (mercapto substituent) exhibits a higher melting point (212–216°C) compared to benzylthio/sulfanyl derivatives (~135–170°C), likely due to stronger hydrogen bonding .
  • Chlorophenyl vs.
Antimicrobial Activity
  • Compounds with benzylthio (e.g., 5h, 5j) or chlorobenzylthio substituents (5j) demonstrated moderate to high antimicrobial activity, with yields >80% .
  • Oxadiazole vs. Thiadiazole : N-Substituted 1,3,4-oxadiazole derivatives (e.g., 6f, 6o in ) showed potent antimicrobial activity, suggesting that replacing sulfur with oxygen in the heterocycle may alter target binding .
Anticancer Activity
  • Phenoxy Derivatives: Compounds like 7d (2-fluoro-phenoxy substituent) exhibited significant cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), highlighting the role of electron-withdrawing groups in enhancing activity .
  • Akt Inhibition : Thiadiazole-acetamide hybrids with nitrobenzothiazole (e.g., compound 8 in ) showed 86.52% Akt inhibition, suggesting the target compound’s phenylsulfanyl group could similarly modulate kinase activity .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activities, mechanisms of action, and relevant research findings.

  • CAS Number : 312943-45-6
  • Molecular Formula : C13H14ClN3OS
  • Molecular Weight : 295.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring and the chlorophenyl group are believed to play crucial roles in its mechanism of action, which includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as cell division and apoptosis.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation .
  • Apoptosis Induction : The compound has been linked to the activation of caspases, which are essential for programmed cell death, further contributing to its anticancer effects .

Anticancer Properties

Recent studies have highlighted the compound's potent cytotoxic effects against various cancer cell lines. Key findings include:

Cell Line IC50 (µg/mL) Notes
MCF-7 (Breast Cancer)0.28Induces G2/M phase arrest .
HepG2 (Liver Cancer)8.107Significantly higher than doxorubicin .
HCT116 (Colon Cancer)3.29Strong inhibition observed .
HL60 (Leukemia)9.6Down-regulation of MMP2 and VEGFA .

In Vitro Studies

In vitro assays demonstrate that this compound exhibits significant antiproliferative activity across multiple cancer types:

  • MCF-7 Cells : Displayed an IC50 value of 0.28 µg/mL, indicating strong growth inhibition.
  • HepG2 Cells : Showed an IC50 value of 8.107 µg/mL, suggesting effective cytotoxicity compared to standard treatments.
  • HCT116 Cells : An IC50 value of 3.29 µg/mL was recorded, demonstrating its potential as a therapeutic agent against colon cancer.

Case Studies and Research Findings

A study published in Molecules explored various thiadiazole derivatives and their biological activities. The research indicated that modifications in the structure significantly influenced their anticancer efficacy. For instance:

  • Compounds with additional lipophilic groups exhibited enhanced activity against MCF-7 cells.
  • Structural variations led to differing interactions with tubulin and other cellular targets, impacting their overall effectiveness as anticancer agents .

Another study highlighted the importance of substituents on the thiadiazole ring for determining cytotoxicity against different cancer cell lines. The presence of a chlorophenyl group was found to enhance the compound's potency against breast cancer cells significantly .

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